Defined (5S,6R) Stereochemistry vs. Racemic (5R,6S)/(5S,6R) Mixture
The target compound is supplied as the single (5S,6R) enantiomer, whereas the widely available racemic mixture (CAS 2089245-48-5) contains both (5R,6S) and (5S,6R) forms. In the context of oxaspiro[4.4]nonane-based drug discovery, enantio- and diastereomerically pure scaffolds were essential for achieving selective TACE inhibition (IC50 = 1.0 nM for the optimized lead) and >1000-fold selectivity over MMP-1, -2, and -9 [1]. The use of a racemic building block would introduce an undesired enantiomer, potentially compromising both synthetic yield and the stereochemical fidelity of downstream products [1].
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | Single (5S,6R) enantiomer (specific optical rotation data not publicly reported for this compound at time of analysis) |
| Comparator Or Baseline | rac-(5R,6S)-1-oxaspiro[4.4]nonan-6-amine hydrochloride (CAS 2089245-48-5): 1:1 mixture of enantiomers |
| Quantified Difference | Qualitative: defined stereochemistry vs. racemate. For the oxaspiro[4.4]nonane class, enantiopure scaffolds enabled IC50 = 1.0 nM TACE inhibition with >1000× MMP selectivity [1]. |
| Conditions | Biochemical assay context from published oxaspiro[4.4]nonane hydroxamic acid series [1]. |
Why This Matters
For chiral drug intermediate procurement, defined stereochemistry eliminates the cost and yield loss of chiral resolution and ensures consistent SAR generation.
- [1] Ott GR, Asakawa N, Liu RQ, Covington MB, Qian M, Vaddi K, Newton RC, Trzaskos JM, Christ DD, Galya L, Scholz T, Marshall W, Duan JJ. α,β-Cyclic-β-benzamido hydroxamic acids: novel oxaspiro[4.4]nonane templates for the discovery of potent, selective, orally bioavailable inhibitors of tumor necrosis factor-α converting enzyme (TACE). Bioorg Med Chem Lett. 2008 Feb 15;18(4):1288-92. doi: 10.1016/j.bmcl.2008.01.030. PMID: 18234496. View Source
